![molecular formula C13H12FNO B3164863 3-Fluoro-2'-methoxy[1,1'-biphenyl]-4-amine CAS No. 893739-79-2](/img/structure/B3164863.png)

3-Fluoro-2'-methoxy[1,1'-biphenyl]-4-amine

Overview

Description

“3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine” is an organic compound that belongs to the class of aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . They have the general structure RNC(=O)R’, where R= benzene, and R = aryl group .

Synthesis Analysis

The synthesis of similar compounds often involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation . Another process method includes nitration reaction, hydroxyl chlorination, fluorination reaction, and finally oxidation .

Molecular Structure Analysis

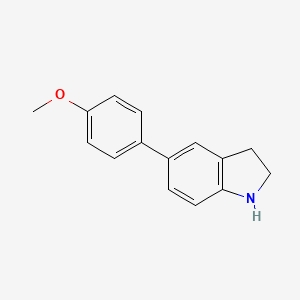

The molecular structure of “3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine” can be inferred from its name. It consists of a biphenyl core (two connected phenyl rings) with a fluoro group at the 3-position, a methoxy group at the 2’-position, and an amine group at the 4-position .

Chemical Reactions Analysis

Reactions at the benzylic position of similar compounds often involve free radical bromination, nucleophilic substitution, and oxidation . Substitutions at the benzylic position can be either SN1 or SN2 . 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 142.13 for 3-Fluoro-2-methoxyphenol and 184.2338 for 2-Methoxybiphenyl . The boiling point of 3-Fluoro-2-methoxyphenol is predicted to be 217.5±20.0 °C, and its density is predicted to be 1.224±0.06 g/cm3 .

Scientific Research Applications

Fluorine-Containing Heterocycles Synthesis

- 3-Fluoro-2'-methoxy[1,1'-biphenyl]-4-amine is utilized in the synthesis of fluorine-containing heterocycles. These compounds are significant due to their potential applications in pharmaceuticals and agrochemicals. One study detailed the use of similar compounds for the efficient synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, highlighting the versatility of these fluorine-based compounds in synthesizing diverse heterocyclic structures (Shi, Wang, & Schlosser, 1996).

Optically Active Biphenyl Derivatives

- The compound has been used in the synthesis of optically active biphenyl derivatives, which are important for creating enantioselective fluorescent detectors. Such detectors have applications in identifying specific enantiomers of amino alcohols and metal cations, demonstrating the compound's utility in creating sophisticated chemical sensors (Shaferov et al., 2020).

Fluorescent Labeling Agents

- A related compound, 6-methoxy-4-quinolone, derived from similar chemical structures, has been used as a fluorescent labeling reagent. This highlights the potential of this compound derivatives in biomedical analysis, especially due to their strong fluorescence in various pH ranges, making them suitable for diverse applications (Hirano et al., 2004).

Hydrogel Modification

- In the field of materials science, similar compounds have been used to modify hydrogels. For example, radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified using various amine compounds, including those related to this compound, enhancing their thermal stability and biological activity (Aly & El-Mohdy, 2015).

Molecular Probes for Metal Detection

- The compound's derivatives have been studied as molecular probes for the detection of metal cations such as Cu(II), Al(III), Cr(III), and In(III). The changes in fluorescence spectra upon the addition of metal perchlorates to these compounds suggest their potential use in detecting and quantifying metal ions (Ravikumar et al., 2007).

Antimicrobial Applications

- Novel Schiff bases synthesized from derivatives of this compound have been evaluated for their antimicrobial activity. These compounds have shown promise in inhibiting the growth of various microbes, indicating their potential in developing new antimicrobial agents (Puthran et al., 2019).

Safety and Hazards

Future Directions

Future directions for the study and application of “3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological and medicinal applications . For instance, biphenyl derivatives are significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities .

Mechanism of Action

Target of Action

The primary target of 3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine is Dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.

Mode of Action

3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine interacts with its target, DHODH, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to a decrease in the production of pyrimidines.

Biochemical Pathways

The inhibition of DHODH affects the de novo pyrimidine biosynthesis pathway . This pathway is responsible for the production of the pyrimidine nucleotides uridine monophosphate (UMP), cytidine monophosphate (CMP), and thymidine monophosphate (TMP), which are essential for DNA and RNA synthesis. The disruption of this pathway leads to a decrease in these critical precursors, affecting the synthesis of DNA and RNA.

Result of Action

The inhibition of DHODH by 3-Fluoro-2’-methoxy[1,1’-biphenyl]-4-amine leads to a decrease in the production of pyrimidines . This decrease disrupts the synthesis of DNA and RNA, which can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.

Properties

IUPAC Name |

2-fluoro-4-(2-methoxyphenyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-16-13-5-3-2-4-10(13)9-6-7-12(15)11(14)8-9/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHQOFWOCJTJTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B3164806.png)

![3-Fluoro-2'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B3164807.png)

![4-Hydroxy-4'-(methylthio)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B3164818.png)

![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3164833.png)

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3164841.png)

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B3164846.png)

![Methyl 5-[3-(Benzyloxy)phenyl]nicotinate](/img/structure/B3164865.png)